
(4-Butoxy-2-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butoxy-2-formylphenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science. The presence of the butoxy and formyl groups in this compound adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like water or ethanol .
Industrial Production Methods
Industrial production of (4-Butoxy-2-formylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Butoxy-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (4-Butoxy-2-carboxyphenyl)boronic acid.
Reduction: (4-Butoxy-2-hydroxyphenyl)boronic acid.
Substitution: Various alkoxy-substituted phenylboronic acids.
Applications De Recherche Scientifique
(4-Butoxy-2-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Butoxy-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is attributed to the boronic acid group, which can undergo a transition from sp2 trigonal planar to sp3 tetrahedral geometry upon binding with a diol . This reversible binding is crucial for its applications in sensing and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position.
4-Formylphenylboronic acid: Lacks the butoxy group, making it less versatile in certain reactions.
4-Benzyloxy-2-formylphenylboronic acid: Contains a benzyloxy group instead of a butoxy group, which can influence its reactivity and applications.
Uniqueness
(4-Butoxy-2-formylphenyl)boronic acid is unique due to the presence of both butoxy and formyl groups, which enhance its reactivity and versatility in various chemical reactions. The butoxy group provides additional steric and electronic effects, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
1191063-61-2 |
|---|---|
Formule moléculaire |
C11H15BO4 |
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
(4-butoxy-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO4/c1-2-3-6-16-10-4-5-11(12(14)15)9(7-10)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 |
Clé InChI |
HDEKORLJQNHWOH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OCCCC)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

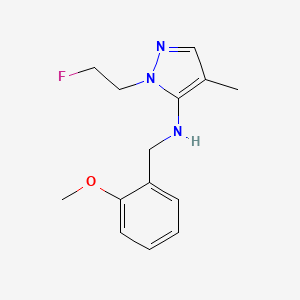

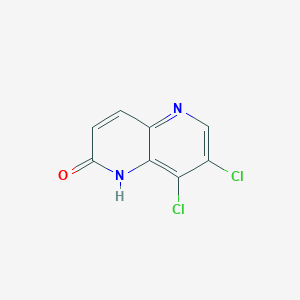
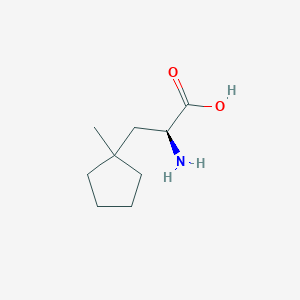
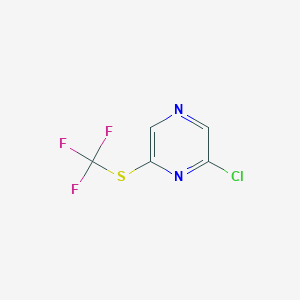
amine](/img/structure/B11759061.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
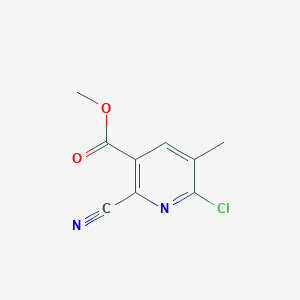
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)
